molecular formula C28H25N3O4 B11986533 4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide

4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide

Cat. No.: B11986533
M. Wt: 467.5 g/mol
InChI Key: MHVNIYGPHFNYRW-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide is a complex organic compound that features a 1,3-benzodioxole moietyThe presence of the benzodioxole ring is notable for its biological activity, which includes properties such as antioxidant, anticancer, and antimicrobial effects .

Preparation Methods

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of specific cellular pathways, such as those involved in cell proliferation and survival, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives, such as:

Compared to these compounds, 4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide is unique due to its specific structural features and the combination of biological activities it exhibits.

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C28H25N3O4/c1-17-24(27(32)30-20-9-5-3-6-10-20)26(19-13-14-22-23(15-19)35-16-34-22)25(18(2)29-17)28(33)31-21-11-7-4-8-12-21/h3-15,26,29H,16H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

MHVNIYGPHFNYRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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